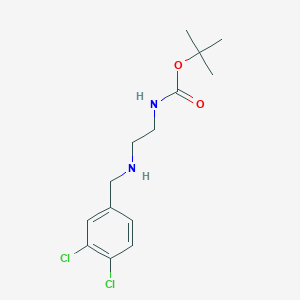

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate

Descripción general

Descripción

“tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate” is a chemical compound with the CAS Number: 1439823-61-6 . It has a molecular weight of 319.23 . The compound is stored at temperatures between 28 C .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, has been achieved by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)8-12(10)16/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives :

- tert-Butyl carbamate derivatives are studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is efficient and can be used to prepare α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

- A specific synthesis method involves protecting the amino group of 2-(2-aminoethoxy)ethanol, followed by condensation and de-protection steps, yielding various carbamate derivatives with potential applications in chemical synthesis (Wu, 2011).

Pharmaceutical Intermediate :

- Certain tert-butyl carbamate derivatives, such as tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, serve as important intermediates in the synthesis of biologically active compounds like omisertinib (AZD9291), highlighting their significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

Crystallography and Structural Analysis :

- Studies on the crystal structures of compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate contribute to our understanding of molecular interactions, such as hydrogen and halogen bonds, which are essential for designing new materials and pharmaceuticals (Baillargeon et al., 2017).

Methodological Developments in Organic Synthesis :

- The synthesis of tert-butyl carbamate derivatives through methods like the Curtius rearrangement highlights the ongoing development of new synthetic methodologies, which are crucial for the advancement of organic chemistry (Lebel & Leogane, 2005).

Propiedades

IUPAC Name |

tert-butyl N-[2-[(3,4-dichlorophenyl)methylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)12(16)8-10/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVOJKXQMJHOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

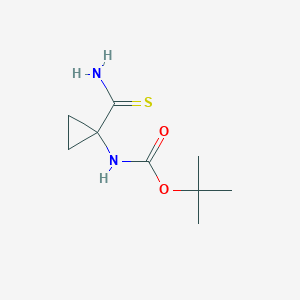

![Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B1397068.png)

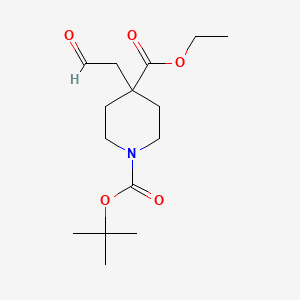

![(2-Methylbenzo[d]oxazol-7-yl)methanol](/img/structure/B1397069.png)

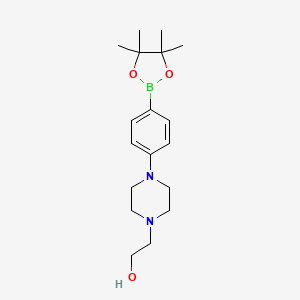

![4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1397074.png)

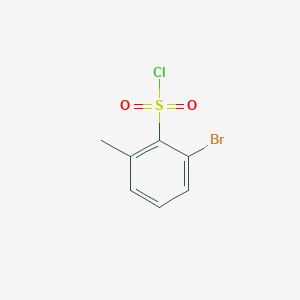

![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)